1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one is a complex organic compound that features a piperazine ring attached to a benzochromenone structure
Mechanism of Action
Target of Action
Compounds with a piperazine moiety are known to interact with a variety of targets, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
It is known that piperazine derivatives can modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of disease states, such as parkinson’s and alzheimer’s disease .
Pharmacokinetics
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance
Result of Action
Piperazine derivatives have been found to exhibit good antibacterial activity .
Action Environment
It is known that the synthesis of piperazine derivatives can be accomplished through a mannich reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one typically involves a multi-step process. One common method includes the Mannich reaction, where a piperazine derivative is reacted with a suitable aldehyde and a benzochromenone precursor. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, altering the compound’s properties .
Scientific Research Applications
1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Shares the piperazine ring but lacks the benzochromenone structure.
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: Contains a similar piperazine ring but with different substituents.
Uniqueness
1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one is unique due to its combination of a piperazine ring and a benzochromenone structure. This dual functionality allows it to interact with a broader range of molecular targets, potentially enhancing its biological activity and therapeutic potential .
Properties
IUPAC Name |
1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c25-19-5-3-6-20(15-19)27-12-10-26(11-13-27)16-18-14-23(28)29-22-9-8-17-4-1-2-7-21(17)24(18)22/h1-9,14-15H,10-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNGWFRTVWMNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.